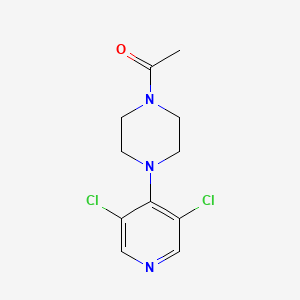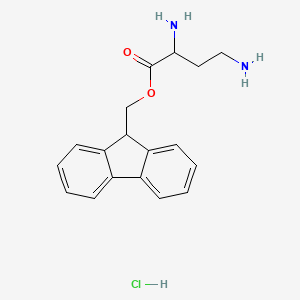
C18H21ClN2O2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
C18H21ClN2O2 is a chemical compound used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is base-labile, making it useful for protecting amine groups during synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of C18H21ClN2O2 typically involves the protection of 1,3-diaminopropane with the Fmoc group. This is achieved by reacting 1,3-diaminopropane with Fmoc chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography .
化学反应分析
Types of Reactions
C18H21ClN2O2 undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine.
Coupling Reactions: It can react with carboxylic acids or their derivatives to form amide bonds, which is crucial in peptide synthesis.
Common Reagents and Conditions
Piperidine: Used for deprotection of the Fmoc group.
Carboxylic Acids/Derivatives: Used in coupling reactions to form amide bonds.
Major Products Formed
Deprotected 1,3-diaminopropane: Formed after removal of the Fmoc group.
Peptides: Formed through coupling reactions with carboxylic acids.
科学研究应用
C18H21ClN2O2 is widely used in scientific research, particularly in:
Peptide Synthesis: As a building block for synthesizing peptides.
Bioconjugation: Used in the modification of biomolecules.
Drug Development: Plays a role in the synthesis of peptide-based drugs.
作用机制
The primary mechanism of action of C18H21ClN2O2 involves the protection and deprotection of amine groups. The Fmoc group is removed under basic conditions, allowing the free amine to participate in further chemical reactions .
相似化合物的比较
Similar Compounds
- Fmoc-1,4-diaminobutane hydrochloride
- Fmoc-1,5-diaminopentane hydrochloride
- Fmoc-1,6-diaminohexane hydrochloride
Uniqueness
C18H21ClN2O2 is unique due to its specific chain length and the presence of the Fmoc protecting group, which provides versatility in peptide synthesis and other applications .
属性
分子式 |
C18H21ClN2O2 |
|---|---|
分子量 |
332.8 g/mol |
IUPAC 名称 |
9H-fluoren-9-ylmethyl 2,4-diaminobutanoate;hydrochloride |
InChI |
InChI=1S/C18H20N2O2.ClH/c19-10-9-17(20)18(21)22-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16;/h1-8,16-17H,9-11,19-20H2;1H |
InChI 键 |
VGARLQKUGIFEES-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(CCN)N.Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
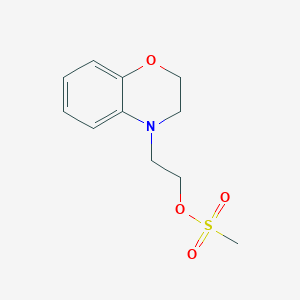
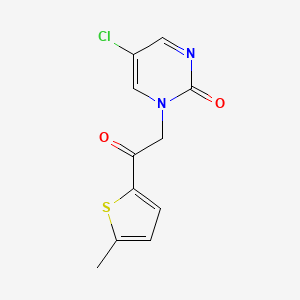
![methyl-7-benzo[b]thiophen-2-yl-1H-indazole-5-methanoate](/img/structure/B8385617.png)
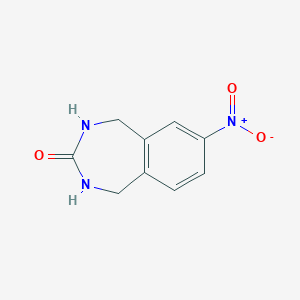
![3-(Chloromethyl)-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B8385636.png)
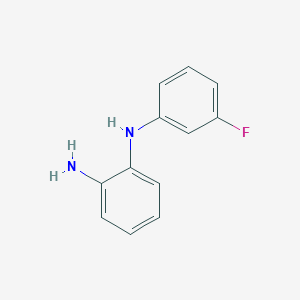
![1-(3H-imidazo[4,5-b]pyridin-7-ylmethyl)-4-propylpyrrolidin-2-one](/img/structure/B8385655.png)
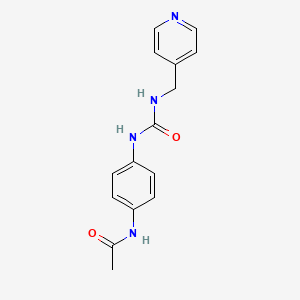
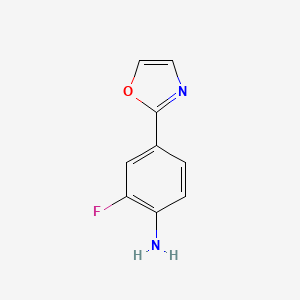
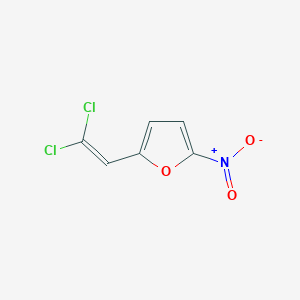
![4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid ethyl ester](/img/structure/B8385701.png)
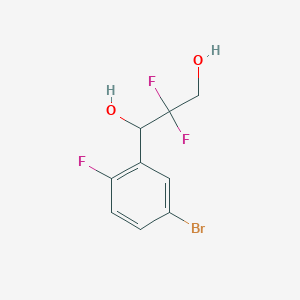
![2-Methyl-5-[(2-pyridylmethyl)carbamoyl]benzimidazole](/img/structure/B8385708.png)
